molecular formula C7H14O2 B2581982 cis-3-Methoxycyclohexanol CAS No. 16327-00-7

cis-3-Methoxycyclohexanol

Cat. No.: B2581982
CAS No.: 16327-00-7
M. Wt: 130.187
InChI Key: ANRGBAYCAUTVKN-NKWVEPMBSA-N
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Description

cis-3-Methoxycyclohexanol: is a colorless organic compound with a distinctive scent reminiscent of wood and lavender. It is widely used in the fragrance and flavor industry as a raw material for perfumes, cosmetics, and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of 3-Methoxyphenol: One common method involves the hydrogenation of 3-methoxyphenol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions.

    Reduction of 3-Methoxycyclohexanone: Another method involves the reduction of 3-methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.

Industrial Production Methods: : Industrial production of cis-3-Methoxycyclohexanol often involves the catalytic hydrogenation of 3-methoxyphenol due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-3-Methoxycyclohexanol can undergo oxidation reactions to form 3-methoxycyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form 3-methoxycyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: 3-Methoxycyclohexanone

    Reduction: 3-Methoxycyclohexane

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of stereochemistry and reaction mechanisms.

Biology

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine

  • Explored for its potential use in drug development due to its unique chemical structure.

Industry

  • Widely used in the fragrance and flavor industry as a raw material for perfumes, cosmetics, and food products .

Mechanism of Action

The mechanism by which cis-3-Methoxycyclohexanol exerts its effects is primarily through its interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-Methylcyclohexanol
  • trans-3-Methylcyclohexanol
  • 3-Methoxycyclohexanone

Comparison

  • cis-3-Methoxycyclohexanol vs. cis-3-Methylcyclohexanol : While both compounds have similar cyclohexanol structures, the presence of a methoxy group in this compound imparts different chemical properties and reactivity compared to the methyl group in cis-3-Methylcyclohexanol.
  • This compound vs. trans-3-Methylcyclohexanol : The cis and trans isomers differ in their spatial arrangement, leading to different physical and chemical properties. The cis isomer is generally more reactive in certain chemical reactions.
  • This compound vs. 3-Methoxycyclohexanone : The key difference lies in the functional groups; the hydroxyl group in this compound makes it more reactive in oxidation and reduction reactions compared to the ketone group in 3-Methoxycyclohexanone .

Biological Activity

Cis-3-Methoxycyclohexanol, a cyclic alcohol with the molecular formula C10_{10}H18_{18}O, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group (-OCH3_3) attached to a cyclohexanol ring, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interaction mechanisms, and potential therapeutic applications.

This compound can undergo various chemical reactions, including oxidation to form 3-methoxycyclohexanone and reduction to yield 3-methoxycyclohexane. These transformations are facilitated by reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction. The methoxy group plays a critical role in the compound's reactivity, affecting its interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets within cells. It is hypothesized that the compound modulates enzyme activity and receptor interactions, leading to altered physiological responses. The exact pathways remain under investigation, but preliminary studies suggest that hydrogen bonding and hydrophobic interactions play a crucial role in these mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The study revealed that the compound could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

CompoundStructure TypeAntimicrobial ActivityMechanism of Action
This compound CycloalcoholHighDisruption of cell membranes
cis-3-Methylcyclohexanol CycloalcoholModerateUnknown
trans-3-Methoxycyclohexanol CycloalcoholLowReduced interaction with biological targets

This table illustrates that this compound possesses superior antimicrobial activity compared to its methyl-substituted counterpart and trans isomer, likely due to the structural influence of the methoxy group .

Properties

IUPAC Name

(1S,3R)-3-methoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGBAYCAUTVKN-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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